8-Fluoro-2,3-dihydroquinolin-4-one
Overview
Description
8-Fluoro-2,3-dihydroquinolin-4-one is a chemical compound with the molecular formula C9H8FNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . One method involves the reaction of 3-(o-fluorophenylamino)propionic acid with polyphosphoric acid, heated at 80°C for 3 hours .Molecular Structure Analysis
The molecular weight of 8-Fluoro-2,3-dihydroquinolin-4-one is 165.164 Da . The structure of this compound includes a quinoline ring, which is a widespread structure in nature .Chemical Reactions Analysis
The chemical reactions of 8-Fluoro-2,3-dihydroquinolin-4-one involve Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .Physical And Chemical Properties Analysis
8-Fluoro-2,3-dihydroquinolin-4-one has a molecular weight of 165.164 Da . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Fluorescent Properties and Cytotoxicity
- Synthesis and Properties : A study described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydroquinolin-4-ones and investigated their photofluorescent properties. It was found that these compounds exhibit almost identical fluorescence properties despite varying numbers of fluoro-substituents. Additionally, their cytotoxicity against various human and animal cell lines was evaluated, showing enhanced cytotoxic effects against human myeloma cells compared to normal cells (Politanskaya et al., 2015).
Synthesis and Transformation for Drug Development
- Drug Synthesis and Transformation : Another research focused on the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, a key intermediate in various transformations. These transformations led to novel 1,2,3,4-tetrahydroisoquinoline derivatives, which are potential building blocks in synthesizing central nervous system drug candidates (Hargitai et al., 2018).
Interaction with Biological Molecules
- Protein Interaction Studies : A study explored the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme. The research involved various spectrophotometric studies to predict this interaction, including circular dichroism and NMR studies. The importance of fluorine in these interactions was emphasized, and cytotoxicity was also evaluated (Hemalatha et al., 2016).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Properties : Research into the design, synthesis, and antifungal activity of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives revealed that these compounds displayed varying levels of antifungal activity against different fungi. Some derivatives showed particularly effective antifungal properties (Guo Chun, 2012).
Applications in Neuroimaging and Alzheimer's Research
- Neuroimaging in Alzheimer's Disease : A fluorine-18 labeled compound based on 8-hydroxyquinoline was developed for positron emission tomography (PET) imaging to probe the "metal hypothesis of Alzheimer's disease". This compound, [(18)F]CABS13, showed higher uptake in the central nervous system of Alzheimer's disease model mice compared to wild-type mice (Liang et al., 2015).
Antitumor Agents
- Development of Antitumor Agents : A study on the design, synthesis, and evaluation of new 2-phenylquinolin-4-one derivatives, including 8-fluoro variants, showed significant inhibitory activity against various tumor cell lines. One derivative, in particular, showed selectivity against certain cancer cell lines, indicating its potential as an antitumor agent (Chou et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-fluoro-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXVWCJNSAMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599830 | |
Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2,3-dihydroquinolin-4-one | |
CAS RN |
38470-28-9 | |
Record name | 8-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38470-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Fluoro-2,3-dihydroquinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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